trans-beta-Nitrostyrene

Beschreibung

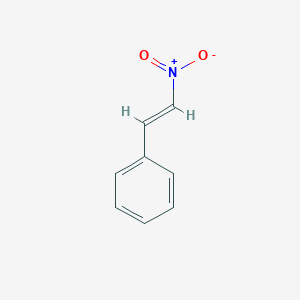

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOLBVUVDXHHL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6033247 | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/ | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | beta-Nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid | |

CAS No. |

102-96-5, 5153-67-3 | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-β-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-phenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitrovinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-nitroethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-beta-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6033247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1E)-2-nitroethenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-1-PHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5287E3OUAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °F (NTP, 1992), 58 °C | |

| Record name | BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20797 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Nitrostyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Chemical Transformations of Trans Beta Nitrostyrene

Classical Synthesis Routes

The preparation of trans-β-nitrostyrene has traditionally been accomplished through condensation reactions or direct functionalization of styrene (B11656). These methods remain fundamental in organic chemistry for their reliability and straightforward application.

The most prominent classical route to trans-β-nitrostyrene is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with a nitroalkane, typically nitromethane (B149229). The reaction proceeds in two main stages: an initial carbon-carbon bond formation to create a β-nitro alcohol, followed by dehydration to yield the nitroalkene.

The mechanism begins with the deprotonation of nitromethane by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-nitro alkoxide is subsequently protonated, often by the conjugate acid of the base used, to give the β-nitro alcohol intermediate. This intermediate is then subjected to dehydration, usually under acidic or basic conditions, to afford trans-β-nitrostyrene. The trans isomer is generally favored due to its greater thermodynamic stability.

Several variants of the Henry reaction have been developed to optimize yield and reaction conditions. Common bases used include alkali hydroxides (e.g., sodium hydroxide), primary aliphatic amines, and ammonium (B1175870) acetate (B1210297) in acetic acid. The choice of catalyst and solvent can significantly influence the reaction rate and the ease of isolation of the final product. For instance, using ammonium acetate in refluxing glacial acetic acid provides a generally effective procedure for condensing various benzaldehydes with nitroalkanes.

Table 1: Comparison of Catalysts in the Henry Reaction for Nitrostyrene (B7858105) Synthesis

| Catalyst/Solvent System | Typical Conditions | Outcome |

|---|---|---|

| Sodium Hydroxide / Methanol | Low temperature (10-15°C) | Rapid reaction, forms a bulky precipitate. |

| Primary Aliphatic Amine | Room temperature | Slower reaction, may take several days. |

Direct nitration of styrene offers an alternative pathway to trans-β-nitrostyrene. However, this approach presents challenges, as reaction conditions must be carefully controlled to prevent polymerization of the vinyl group or nitration of the aromatic ring.

An effective one-pot method has been developed that achieves selective nitration of the double bond. This process utilizes a mixture of iodine, copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (CuO·HBF4), and sodium nitrite (B80452) in acetonitrile (B52724). In this system, an electrophilic iodine species is generated, which reacts with styrene in the presence of the nitrite nucleophile. This is thought to form an intermediate 1-iodo-2-nitro-1-phenylethane. This intermediate subsequently undergoes dehydro-iodination, catalyzed by copper(I) salts formed in situ, to directly yield trans-β-nitrostyrene. This method is notable for its mild conditions and tolerance of various functional groups on the styrene aromatic ring.

Organocatalytic and Asymmetric Synthesis Involving trans-beta-Nitrostyrene

In modern synthetic chemistry, trans-β-nitrostyrene is a key electrophile in organocatalytic asymmetric reactions. Its electron-deficient double bond makes it an excellent Michael acceptor, enabling the stereocontrolled formation of new carbon-carbon bonds.

The asymmetric Michael addition of nucleophiles to trans-β-nitrostyrene is a powerful tool for constructing chiral molecules. Organocatalysis has emerged as a leading strategy in this field, offering a metal-free alternative for synthesizing enantiomerically enriched products. The resulting γ-nitro compounds are valuable intermediates that can be converted into a wide array of biologically active molecules, including γ-amino acids and their derivatives.

A variety of chiral organocatalysts have been successfully employed to mediate the enantioselective Michael addition to trans-β-nitrostyrene. These catalysts are typically small organic molecules derived from natural sources like amino acids or alkaloids.

One major class of catalysts is based on chiral secondary amines, such as proline and its derivatives (e.g., prolinamides). These catalysts activate carbonyl donors (aldehydes or ketones) by forming a nucleophilic enamine intermediate. aip.org This enamine then attacks the trans-β-nitrostyrene in a stereochemically controlled manner, dictated by the chiral environment of the catalyst. The use of acidic co-catalysts can often enhance the reaction rate and stereoselectivity. nih.gov Dipeptides have also been shown to be effective catalysts, providing high enantiomeric purity in the addition of aldehydes to nitroolefins. mdpi.com

Table 2: Examples of Chiral Organocatalysts in the Michael Addition to trans-β-Nitrostyrene

| Nucleophile | Catalyst | Product Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cyclohexanone (B45756) | Prolinamide Derivative | up to 75% | up to 94:6 | up to 80% |

| Isobutyraldehyde | α,β-Dipeptide + Thiourea (B124793) | High | N/A | up to 94% |

Bifunctional organocatalysts represent a highly effective evolution in catalyst design for stereocontrol. These catalysts possess two distinct functional groups: a basic site to activate the nucleophile and an acidic or hydrogen-bond-donating site to activate the electrophile (trans-β-nitrostyrene). This dual activation brings the reactants into a highly organized, rigid transition state, allowing for precise control over the stereochemical outcome. rsc.orgresearchgate.net

Prominent examples include catalysts based on thiourea and squaramide scaffolds, often appended to a chiral backbone such as a cinchona alkaloid or a chiral diamine. rsc.orgnih.govnih.gov In a typical Michael addition of a 1,3-dicarbonyl compound, the basic amine moiety of the catalyst deprotonates the nucleophile, increasing its reactivity. Simultaneously, the thiourea or squaramide group forms two hydrogen bonds with the oxygen atoms of the nitro group on trans-β-nitrostyrene. researchgate.net This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene, making it more electrophilic, and effectively shields one face of the molecule, directing the incoming nucleophile to the other face. This synergistic activation is the key to achieving high yields and excellent levels of diastereo- and enantioselectivity. researchgate.netmdpi.com

Table 3: Performance of Bifunctional Catalysts in the Michael Addition to trans-β-Nitrostyrene

| Nucleophile | Catalyst Type | Key Features | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Cinchona-Squaramide | Dual H-bond donation and Brønsted base | up to 98% | >99% |

| Diphenyl Phosphite | Chiral Squaramide | H-bond activation of nitroalkene | High | >98% |

| β-Diketones | Cinchona-Thiourea | Dual activation of nucleophile and electrophile | up to 95% | up to 97% |

Asymmetric Michael Addition Reactions of this compound

Kinetic Isotope Effects and Transition State Analysis in Michael Additions

The study of kinetic isotope effects (KIEs) provides significant insight into the reaction mechanisms of Michael additions involving this compound. A KIE is the alteration in reaction rate when an atom in the reactants is substituted with one of its isotopes, formally expressed as the ratio of rate constants (kL/kH) for reactions with light (L) and heavy (H) isotopes, respectively wikipedia.org. This analysis is crucial for understanding the rate-determining step and the structure of the transition state.

In the context of Michael additions, primary KIEs are particularly informative when a carbon-hydrogen bond at the nucleophile is broken during the rate-determining step. For instance, in the deprotonation of nitroalkanes by amine bases, a reaction analogous to the activation of certain nucleophiles in Michael additions, the magnitude of the KIE can indicate the degree of proton transfer in the transition state. The greatest KIE is observed when the transition state is symmetrical, with the proton equally shared between the carbon acid and the base princeton.edu.

Kinetic analyses of the Michael reaction between this compound and various nucleophiles, such as cyclic secondary amines, have been conducted to elucidate the transition state structure datapdf.comewha.ac.kr. Studies have shown that these reactions can proceed through both uncatalyzed and amine-catalyzed pathways. The observation of a negative enthalpy of activation in the reaction of this compound with piperidine (B6355638) suggests the formation of a relatively stable intermediate preceding the transition state datapdf.comewha.ac.kr. Linear Brønsted-type and Hammett plots from these studies support a mechanism involving a six-membered cyclic transition state for both catalyzed and uncatalyzed routes, where the amine acts as both a nucleophile and a general base catalyst datapdf.com.

Chiral Ionic Liquids as Catalysts in Asymmetric Michael Additions

Chiral ionic liquids (CILs) have emerged as highly effective organocatalysts for the asymmetric Michael addition of ketones and aldehydes to this compound and its derivatives organic-chemistry.orgnih.govmdpi.comresearchgate.net. These catalysts, often derived from natural amino acids like L-proline, offer high yields, excellent enantioselectivities, and good diastereoselectivities organic-chemistry.orgmdpi.com.

Research has demonstrated that pyrrolidine-based CILs, particularly those with an imidazolium (B1220033) core, are efficient catalysts for the addition of cyclohexanone to this compound organic-chemistry.orgnih.gov. These reactions can achieve up to 99% enantiomeric excess (ee) and high diastereoselectivity (syn/anti up to 99:1) organic-chemistry.org. The ionic liquid moiety not only facilitates catalyst recycling but also plays a crucial role in the chiral induction by creating a specific microenvironment that shields the reaction intermediate organic-chemistry.org.

Theoretical studies using density functional theory (DFT) have provided insights into the mechanism of CIL-catalyzed Michael additions nih.gov. The reaction is proposed to proceed in two main stages: the formation of an enamine intermediate from the ketone and the CIL, followed by the nucleophilic attack of the enamine on the this compound nih.gov. The presence of an acid additive can alter the mechanism of imine formation, lowering the reaction barrier and making the reaction more thermodynamically favorable nih.gov. The cation and anion of the CIL work synergistically to facilitate the reaction; the anion can act as a proton acceptor, while the cation stabilizes the developing negative charge during C-C bond formation nih.gov.

The versatility of CILs allows them to be effective with a broad range of Michael donors (ketones and aldehydes) and various substituted nitrostyrenes, including both electron-rich and electron-deficient derivatives organic-chemistry.org.

Table 1: Asymmetric Michael Addition of Cyclohexanone to this compound Catalyzed by L-proline-based Chiral Ionic Liquids

| Catalyst Type | Solvent | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (syn/anti) |

| Pyrrolidine-based Imidazolium CIL | Various organic solvents | High | up to 99 | up to 99:1 |

| L-proline anion CILs | Ionic Liquids | Good | up to 97 | Not specified |

| Polymer-immobilized CILs | Not specified | High | High | Good |

| Silica-gel-supported CILs | Not specified | High | High | Good |

Note: This table is a compilation of representative results from multiple sources organic-chemistry.orgnih.govmdpi.com.

Hydrogen Bond Donor Catalysis in Michael Additions of Indoles and Pyrroles to this compound Derivatives

Hydrogen bond donor (HBD) catalysis represents an effective strategy for the Michael addition of heteroarenes like indoles and pyrroles to this compound derivatives nih.govnih.govresearchgate.net. This method relies on the activation of the nitroolefin by a catalyst capable of forming hydrogen bonds with the nitro group, thereby increasing its electrophilicity.

Feist's acid (3-methylenecyclopropane-1,2-dicarboxylic acid) has been identified as a novel and efficient HBD catalyst for this transformation nih.govnih.govresearchgate.net. It effectively catalyzes the conjugate addition of indoles and pyrrole (B145914) to a range of electron-deficient beta-nitroolefins, affording the corresponding Michael adducts in good to excellent yields, with some reaching up to 98% nih.govnih.gov. The catalytic cycle involves the activation of the nitrostyrene's nitro group through cooperative hydrogen bonding with the carboxylic acid moieties of Feist's acid researchgate.net. This activation facilitates the nucleophilic attack by the indole (B1671886) or pyrrole.

This methodology is characterized by its generality, atom economy, and environmentally friendly conditions, providing excellent yields and regioselectivities nih.govnih.gov. While many previously reported catalysts for this reaction were Lewis acids, the use of small organic molecules like Feist's acid as HBD catalysts offers a valuable alternative nih.govresearchgate.net.

Table 2: Michael Addition of Indoles and Pyrrole to this compound Derivatives Catalyzed by Feist's Acid

| Nucleophile | This compound Substituent | Product Yield (%) |

| Indole | H | 95 |

| Indole | 4-Cl | 98 |

| Indole | 4-CH3 | 92 |

| Indole | 2-NO2 | 85 |

| 2-Methylindole | H | 96 |

| Pyrrole | H | 88 |

Data compiled from studies utilizing Feist's acid as the catalyst nih.govnih.govresearchgate.net.

Cycloaddition Reactions of this compound

This compound and its derivatives are valuable substrates in cycloaddition reactions due to the strong electron-withdrawing nature of the nitro group, which activates the double bond researchgate.net. They readily participate as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as nitrones, leading to the formation of five-membered heterocyclic rings researchgate.netwikipedia.orgorganicreactions.org.

[3+2] Cycloaddition Reactions with Nitrones

The [3+2] cycloaddition reaction between a nitrone (acting as a 1,3-dipole) and an alkene like this compound (acting as a dipolarophile) is a concerted, pericyclic process that yields isoxazolidine (B1194047) rings wikipedia.orgorganicreactions.org. This reaction is a powerful tool for constructing complex heterocyclic frameworks wikipedia.org.

Regio- and Stereoselectivity Studies

The regio- and stereoselectivity of the [3+2] cycloaddition between nitrones and this compound analogs are key aspects of this reaction and have been studied extensively osi.lvresearchgate.netnih.gov. The regioselectivity is primarily governed by the electronic properties of the substituents on both the nitrone and the nitrostyrene, which dictates the dominant frontier molecular orbital (FMO) interactions wikipedia.org.

For reactions of nitrones with electron-poor olefins like nitrostyrenes, the interaction between the highest occupied molecular orbital of the nitrone (HOMOnitrone) and the lowest unoccupied molecular orbital of the dipolarophile (LUMOdipolarophile) is typically dominant, favoring the formation of the 4-substituted isoxazolidine regioisomer wikipedia.org. Experimental and computational studies on the reaction of (Z)-1-(anthracen-9-yl)-N-methyl nitrone with this compound analogs confirmed that the reaction leads exclusively to the formation of (3RS,4RS,5SR)-3-(anthracen-9-yl)-5-aryl-2-methyl-4-nitroisoxazolidine, indicating high regioselectivity osi.lvresearchgate.net.

The stereoselectivity of these reactions can also be high. Studies comparing the reactivity of (Z)- and (E)-beta-nitrostyrenes with 5,5-dimethylpyrroline-N-oxide showed that while both isomers exhibit complete meta regioselectivity, they yield different stereoisomers. The reaction with (E)-beta-nitrostyrene was endo-stereoselective, whereas the reaction with the (Z)-isomer was exo-stereoselective nih.gov.

Molecular Electron Density Theory (MEDT) Analysis in Cycloadditions

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the mechanism and selectivity of cycloaddition reactions nih.govluisrdomingo.comluisrdomingo.com. MEDT studies of the [3+2] cycloaddition of nitrones with this compound derivatives have elucidated the polar nature of these reactions and the factors controlling their outcomes osi.lvresearchgate.netnih.gov.

Analysis of conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), classifies nitrones as strong nucleophiles and this compound as a strong electrophile osi.lvnih.govnih.gov. This significant difference in electronic character results in a polar, zwitterionic-type (zw-type) reaction with a forward electron density flux from the nitrone to the nitrostyrene osi.lvresearchgate.net. This high polar character is responsible for the low activation energies observed in these reactions nih.gov.

The reaction mechanism is characterized as a one-step process nih.gov. Topological analysis of the Electron Localization Function (ELF) along the reaction pathway indicates that the formation of the new single bonds is asynchronous, often proceeding through a two-stage, one-step mechanism researchgate.netnih.gov. The reaction is initiated by the attack of the nucleophilic oxygen atom of the nitrone on the electrophilically activated beta-carbon of the nitrostyrene nih.gov. MEDT analysis successfully explains the experimentally observed regio- and stereoselectivities, confirming that the formation of 4-nitroisoxazolidines is favored both kinetically and thermodynamically osi.lvresearchgate.netnih.gov.

Diels-Alder Reactions and Sigmatropic Rearrangements with this compound

This compound serves as an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, due to the electron-withdrawing nature of the nitro group which activates the double bond. organic-chemistry.orgwikipedia.org A notable application is the sequential Diels-Alder/ nih.govnih.gov-sigmatropic rearrangement pathway, which provides a route to functionalized 4-nitrocyclohexenes. nih.gov

In a representative study, the tin(IV)-catalyzed Diels-Alder reaction of beta-nitrostyrene with (E)-3-methyl-1,3-pentadiene was investigated. nih.gov The reaction, conducted in toluene, primarily yields two major nitronic ester cycloadducts resulting from the cycloaddition at the less substituted double bond of the diene. nih.govsemanticscholar.org The formation of these initial cycloadducts is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. nih.govsemanticscholar.org

These nitronic ester intermediates are pivotal as they can undergo a subsequent thermal nih.govnih.gov-sigmatropic rearrangement. nih.gov This rearrangement is a pericyclic reaction that proceeds through a concerted mechanism, often envisioned via a chair-like transition state, and is a powerful tool for stereoselective bond formation. rsc.org Upon heating, the cycloadducts derived from the reaction at the less substituted diene double bond rearrange to afford the corresponding 4-nitrocyclohexenes. nih.gov However, cycloadducts formed from the reaction at the more substituted double bond of the diene did not undergo this thermal rearrangement, indicating that the success of the rearrangement is structurally dependent. nih.gov The rates and efficacy of the rearrangement are consistent with a concerted mechanism that involves a dipolar transition state. nih.govsemanticscholar.org

| Solvent | Major Products | Yield | Subsequent Reaction | Rearrangement Product |

|---|---|---|---|---|

| Toluene | Two major nitronic ester cycloadducts | 27% and 29% | Thermal nih.govnih.gov-sigmatropic rearrangement | 4-Nitrocyclohexenes |

| Dichloromethane (B109758) (with Z-diene) | Four nitronic ester cycloadducts | One isomer isolated in 45% | Rearrangement not observed for these adducts | N/A |

Multicomponent Reactions Utilizing this compound

This compound is a valuable building block in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the reactants. researchgate.netbohrium.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. bohrium.com In the context of beta-nitrostyrene chemistry, its primary role is to act as a Michael acceptor. researchgate.netbohrium.com

A significant application of MCRs involving beta-nitrostyrene is the synthesis of highly substituted pyrrole derivatives, which are important heterocyclic motifs in natural products and pharmaceuticals. researchgate.netbohrium.com Various catalysts, including iron(III) chloride, iodine, and magnetic nanoparticles, have been employed to facilitate these transformations under different reaction conditions. bohrium.com

A common strategy involves the reaction of an amine, a beta-dicarbonyl compound, and this compound. A more advanced one-pot, four-component reaction has been developed involving two different primary amines, diketene, and a this compound derivative. organic-chemistry.org The proposed mechanism for such syntheses typically begins with the formation of an enaminone intermediate. This intermediate then undergoes a Michael-type nucleophilic addition to the electron-deficient double bond of this compound. organic-chemistry.org This is followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the final, highly functionalized pyrrole-3-carboxamide derivative. organic-chemistry.org This method proceeds under mild, neutral conditions without the need for catalysts or activators, achieving yields often in the 80–90% range. organic-chemistry.org

| Catalyst/Reagent Class | Example | Reactant Types | Resulting Heterocycle |

|---|---|---|---|

| Lewis Acids | FeCl₃, NiCl₂ | Amines, β-dicarbonyl compounds, nitrostyrene | Polysubstituted pyrroles |

| Halogens | Iodine | Amines, β-dicarbonyl compounds, nitrostyrene | Tetrasubstituted pyrroles |

| Nanoparticles | Magnetic Nanoparticles (MNPs) | Amines, β-dicarbonyl compounds, nitrostyrene | Polysubstituted pyrroles |

| Catalyst-Free | Diketene | Two primary amines, diketene, nitrostyrene | Pyrrole-3-carboxamides |

The one-pot nature of these multicomponent reactions is a key advantage, as it avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. bohrium.comnih.gov For instance, the synthesis of 3-arylated-4-nitrophenols can be achieved in a one-pot process starting from beta-nitrostyrenes and Danishefsky's diene, proceeding through a Diels-Alder reaction, hydrolysis, and subsequent aromatization without isolating the intermediate cyclohexanone. beilstein-journals.org

Regioselectivity in these reactions is governed by the inherent electronic properties of the reactants. In the synthesis of pyrroles, the initial Michael addition of the nucleophile (the enamine or enaminone) occurs selectively at the beta-position of the this compound, dictated by the polarization of the carbon-carbon double bond by the electron-withdrawing nitro group. organic-chemistry.orgresearchgate.net The subsequent cyclization steps are then directed by the positions of the newly formed functionalities, leading to a specific substitution pattern on the final heterocyclic ring. This inherent regiocontrol is a powerful feature of using polarized synthons like this compound in MCRs.

Catalytic Amidation Reactions of this compound

While direct amidation of the alkene is not typical, this compound derivatives can participate in novel transformations that result in the formation of amidine structures, which are conceptually related to amides. A notable example is a mild, metal-free, three-component reaction that synthesizes N-acyl amidines from this compound derivatives, dibromo amides, and various amines. organic-chemistry.org This approach provides a rapid and efficient route to construct diverse and complex amidine frameworks. organic-chemistry.org

The proposed mechanism involves the initial formation of an α,α-dibromonitroalkane intermediate. organic-chemistry.org This is followed by a crucial C-C bond cleavage step and subsequent nucleophilic addition of an amine. organic-chemistry.org The reaction demonstrates broad substrate scope, tolerating a variety of aromatic and heterocyclic substituents on the nitrostyrene starting material. Optimization studies identified potassium phosphate (B84403) (K₃PO₄) as an effective base and dichloromethane as the ideal solvent, with yields reaching up to 84%. organic-chemistry.org This method represents an alternative to traditional transition-metal-catalyzed or azide-based syntheses of amidines. organic-chemistry.org

| Nitrostyrene Derivative | Amine | Dibromo Amide Source | Yield |

|---|---|---|---|

| trans-β-Nitrostyrene | Piperidine | tert-butyl dibromocarbamate | 84% |

| 4-Chloro-β-nitrostyrene | Piperidine | tert-butyl dibromocarbamate | 81% |

| 4-Methyl-β-nitrostyrene | Piperidine | tert-butyl dibromocarbamate | 75% |

| 2-Thienyl derivative | Pyrrolidine | tert-butyl dibromocarbamate | 71% |

Information regarding the specific use of Metal-Organic Frameworks (MOFs) as catalysts for the amidation reactions of this compound is not detailed in the currently available research literature. While MOFs have been successfully employed as catalysts in other reactions involving beta-nitrostyrene, such as Friedel-Crafts alkylations, their application to catalytic amidation of this substrate is not established. nih.gov

Mechanistic Investigations of Trans Beta Nitrostyrene Reactivity

Computational Chemistry Approaches (DFT, ab initio)

Density Functional Theory (DFT) and ab initio methods have become indispensable tools for elucidating the complex reaction mechanisms of trans-β-nitrostyrene. These computational approaches allow for the detailed examination of transition states, intermediates, and reaction energy profiles that are often difficult to probe experimentally.

Mechanism Elucidation of Michael Additions

In the addition of diethyl malonate catalyzed by NH-bispidines, computational and spectroscopic evidence suggest an unconventional mechanism where the catalyst itself first adds to the trans-β-nitrostyrene. mdpi.com This adduct then acts as the true catalytic species. mdpi.com This highlights the power of computational chemistry to uncover unexpected reaction pathways.

Reaction Pathways in Multicomponent Reactions

trans-β-Nitrostyrene is a valuable component in multicomponent reactions (MCRs) for synthesizing complex heterocyclic structures like pyrroles. researchgate.netsemanticscholar.org Theoretical studies are crucial for understanding the intricate pathways of these reactions. A DFT study on the synthesis of α-cyanophosphonates from the reaction of trans-β-nitrostyrene with triphenylphosphite investigated three plausible mechanistic routes using the M062X method. researchgate.netresearchgate.net The proposed pathways involved the initial addition of triphenylphosphite to different sites on the nitrostyrene (B7858105) molecule: the β-carbon (pathway A), an oxygen atom of the nitro group (pathway B), or the nitrogen atom of the nitro group (pathway C). researchgate.netresearchgate.netresearchsquare.com By comparing the energetics of the intermediates and transition states for each path, the most plausible mechanism can be determined. researchsquare.com

Understanding Enantioselectivity and Stereochemical Control

Computational methods are particularly powerful for rationalizing and predicting the stereochemical outcomes of asymmetric reactions. In the CIL-catalyzed Michael addition of cyclohexanone (B45756), DFT calculations revealed a synergistic role of the catalyst's cation and anion in achieving stereochemical control. nih.gov The anion of the CIL acts as a proton acceptor during the imine-enamine tautomerism, while the cation stabilizes the negative charge that develops during the C-C bond formation step. nih.gov This dual role is key to creating a chiral environment that dictates the stereoselectivity of the addition. Similarly, DFT and ab initio methods have been employed to explore the mechanism and enantioselectivity of the asymmetric conjugate addition of dimethylmalonate (B8719724) to β-nitrostyrene, catalyzed by cinchona alkaloids. researchgate.net

Theoretical Studies of Cycloaddition Regio- and Stereoselectivity

[3+2] cycloaddition reactions involving trans-β-nitrostyrene have been extensively analyzed using Molecular Electron Density Theory (MEDT), often employing DFT calculations at levels like B3LYP and ωB97X-D. rsc.orgosi.lv These studies help explain the observed regioselectivity and stereoselectivity. For the reaction between nitrones and analogs of trans-β-nitrostyrene, analysis of conceptual DFT reactivity indices suggests that the nitrone acts as the nucleophile, while the nitrostyrene is the electrophile. osi.lv

The reaction of 5,5-dimethylpyrroline-N-oxide with (E)-β-nitrostyrene is shown to be a polar, one-step mechanism characterized by the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitrostyrene. rsc.org These reactions exhibit low activation enthalpies and are highly selective. rsc.org For instance, the reaction with the (E)-isomer is endo stereoselective, while the corresponding reaction with the (Z)-isomer is exo selective. rsc.org

| β-Nitrostyrene Isomer | Stereoselectivity | Activation Enthalpy (kcal/mol) |

|---|---|---|

| (E)-trans-β-Nitrostyrene | Endo | 5.0 |

| (Z)-β-Nitrostyrene | Exo | 4.4 |

Electrochemical Reaction Mechanisms

The electrochemical behavior of trans-β-nitrostyrene has also been probed using DFT. A detailed theoretical investigation of the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) was performed at the DFT M06-2X/def2-TZVP level of theory. researchgate.net This study dissected the complex reaction into five potential routes across three major pathways, leading to four possible products. researchgate.net The calculations were performed in both the gas phase and in various solvents to understand environmental effects. The study revealed that both kinetic and thermodynamic factors, which are influenced by solvent and reactant concentrations, determine the major product formed. For example, in the gas phase, one product is heavily favored thermodynamically (ΔG = -233.40 kcal/mol relative to reactants), but in solution, other pathways and products become more favorable. researchgate.net This work demonstrates the capacity of computational electrochemistry to predict reaction outcomes and guide the design of electrosynthetic methods. researchgate.net

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative data on reaction rates, offering complementary insights to computational models. The Michael-type reactions of substituted trans-β-nitrostyrenes with cyclic secondary amines in acetonitrile (B52724) have been studied in detail. nih.gov The kinetics show that the reactions proceed through both uncatalyzed and amine-catalyzed routes, with the catalyzed pathway being dominant at higher amine concentrations. nih.gov

A striking finding from these studies is the observation of a negative enthalpy of activation for the reaction of trans-β-nitrostyrene with piperidine (B6355638), which indicates that the reaction proceeds via a stable intermediate. nih.gov The mechanism is concluded to involve a six-membered cyclic transition state for both catalyzed and uncatalyzed pathways. nih.gov

Linear Free-Energy Relationships (LFERs) have been used to probe the transition state structure. The reaction's sensitivity to the electronic nature of substituents on the phenyl ring of nitrostyrene (Hammett ρ value) and the basicity of the amine nucleophile (Brønsted βnuc value) provide information about charge development in the rate-determining step.

| Reaction Route | Hammett ρX Value | Brønsted βnuc Value | Interpretation |

|---|---|---|---|

| Uncatalyzed | 0.84 | 0.51 | Moderate charge development on the β-carbon and moderate bond formation in the transition state. |

| Catalyzed | 2.10 | 0.61 | Significant negative charge buildup on the β-carbon and more advanced C-N bond formation in the transition state. |

These kinetic results support a stepwise mechanism where the nucleophilic attack of the amine on the β-carbon of the nitrostyrene forms a zwitterionic intermediate, consistent with computational findings. nih.gov

Intermediates and Transition State Characterization

Understanding the intermediates and transition states in reactions involving trans-beta-nitrostyrene is fundamental to elucidating reaction mechanisms. A variety of experimental and computational techniques have been employed to characterize these transient species.

In the context of [2+2] photocycloaddition reactions with olefins, mechanistic studies suggest the formation of a 1,4-diradical as a key intermediate. nih.gov This intermediate arises from the addition of the olefin to the photoexcited this compound, likely on the triplet hypersurface. The subsequent collapse of this diradical, after intersystem crossing, leads to the cyclobutane (B1203170) product. Evidence for this diradical intermediate is supported by the analysis of side products and the results of triplet sensitization experiments. nih.gov

For organocatalyzed reactions, such as the Michael addition, the formation of imine and enamine intermediates is a common mechanistic feature. nih.gov In reactions catalyzed by primary amines, an imine intermediate is often formed, which facilitates the nucleophilic attack. researchgate.net Density functional theory (DFT) calculations have been used to investigate the Michael addition of cyclohexanone to this compound catalyzed by a chiral ionic liquid. These calculations reveal that the reaction proceeds through the initial formation of an imine complex, which then isomerizes to an enamine intermediate before the subsequent Michael addition occurs in a three-step mechanism. nih.gov

Kinetic studies on the Michael-type reactions of substituted trans-beta-nitrostyrenes with cyclic secondary amines have provided insights into the transition state structures. The observation of a negative enthalpy of activation suggests that these reactions proceed through a relatively stable intermediate. The data supports a mechanism involving a six-membered cyclic transition state for both catalyzed and uncatalyzed pathways. datapdf.com

Furthermore, Molecular Electron Density Theory (MEDT) has been applied to study the [3+2] cycloaddition reactions of both (Z)- and (E)-β-nitrostyrenes. This theoretical approach helps in understanding the electronic structure of the reactants and the transition states, explaining the reactivity and stereoselectivity observed experimentally. rsc.org

The table below summarizes key intermediates and transition states identified in various reactions of this compound.

| Reaction Type | Intermediate/Transition State | Method of Characterization |

| [2+2] Photocycloaddition | 1,4-diradical intermediate | Analysis of side products, Triplet sensitization experiments nih.gov |

| Organocatalyzed Michael Addition | Imine and enamine intermediates | Density Functional Theory (DFT) calculations nih.gov |

| Michael-type reaction with amines | Six-membered cyclic transition state | Kinetic studies, Negative enthalpy of activation datapdf.com |

| [3+2] Cycloaddition | Polar zw-type transition state | Molecular Electron Density Theory (MEDT) rsc.org |

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. Different catalytic systems, including organocatalysts, acid additives, ionic liquids, and metal complexes, influence the reaction mechanisms in distinct ways.

The conformation and flexibility of organocatalysts are critical factors in determining the efficiency and stereochemical outcome of reactions with this compound. For instance, in the asymmetric conjugate addition of aldehydes to α,β-disubstituted nitroolefins, the combination of a rigid proline-proline backbone with a conformationally flexible C-terminal amino acid in tripeptide catalysts was found to be key for their catalytic efficiency. nih.gov

In the Michael addition of ketones to nitroolefins, the stereochemical outcome can be influenced by the conformation of the enamine intermediate, which is stabilized by the organocatalyst. The fluorine–ammonium (B1175870) ion gauche effect, for example, has been proposed to stabilize the (E)-trans-Cγ-endo favored enamine conformation, leading to improved yield and enantioselectivity. nih.gov The structure of the organocatalyst, particularly the presence of secondary or tertiary nitrogen atoms, can also determine its catalytic activity. In the case of bispidine-based organocatalysts, it was found that at least one secondary nitrogen atom in the bispidine framework is necessary for catalytic activity in the Michael addition of diethyl malonate to β-nitrostyrene. mdpi.com

Acid additives and ionic liquids can significantly alter the reaction mechanism and enhance the rate and selectivity of reactions involving this compound. DFT calculations on the asymmetric Michael addition of cyclohexanone to this compound have shown that the presence of an acid additive changes the mechanism of imine formation and lowers the reaction barrier, making the reaction more thermodynamically favorable. nih.gov The addition of a catalytic amount of an organic acid like trifluoroacetic acid (TFA) has been observed to dramatically increase the reaction rate and improve the enantioselectivity in certain Michael additions. univ-amu.fr

Ionic liquids (ILs) can act as both solvents and catalysts. In the synthesis of this compound via the Henry reaction, novel multiple-acidic ionic liquids have been shown to be efficient catalysts under solvent-free conditions. researchgate.net The pseudo-pH of these ionic liquids is a crucial factor, with a narrow range being optimal for high yields. researchgate.net In the Michael addition of n-pentanal to β-nitrostyrene catalyzed by L-proline, the anion of the ionic liquid was found to play an important role in the reactivity and stereoselectivity, with weakly coordinating anions leading to better results. bohrium.com Theoretical studies suggest a synergistic effect where both the anion and cation of a chiral ionic liquid facilitate the reaction; the anion acts as a proton acceptor, and the cation stabilizes the negative charge during C-C bond formation. nih.gov

The table below presents data on the effect of different ionic liquids on the Michael addition of n-pentanal to β-nitrostyrene.

| Ionic Liquid | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| [Bmim][NTf2] | 90 | 91/9 | 38 |

Data sourced from a study on the asymmetric Michael addition reaction catalyzed by L-proline. bohrium.com

Metal complexes are widely used as catalysts in reactions of this compound, where the metal center plays a crucial role in activating the substrate. In the nitro-Michael reaction, various chiral metal complexes involving palladium, scandium, copper, aluminum, nickel, magnesium, iridium, ruthenium, and lanthanum have been employed to achieve enantioselective addition of nucleophiles to nitroalkenes. mdpi.com

For example, a thiourea-functionalized metal-organic macrocycle containing nickel (Ni-SPT) has been shown to be an effective catalyst for the Michael addition of dimethyl malonate to β-nitrostyrene. rsc.org The catalytic activity is attributed to the coordination of the reactants to the metal center within the macrocycle. Similarly, dicationic tellurium-based chalcogen bond donors have been used in the nitro-Michael reaction between trans-β-nitrostyrene and indoles, showing significantly higher rate accelerations compared to strong Lewis acidic hydrogen bond donors. The catalytic action is believed to be based on the coordination to a partially anionic transition state or an anionic intermediate. nih.gov

The table below shows the catalytic performance of Ni-SPT in the Michael addition of dimethyl malonate to β-nitrostyrene under different conditions.

| Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1.25 | 48 | 76 |

| 2.5 | 48 | 88 |

| 5.0 | 48 | 98 |

Reaction conditions: β-nitrostyrene (1 equiv), dimethyl malonate (2 equiv), TEA, toluene, room temperature. Data from supporting information. rsc.org

Biological and Medicinal Chemistry Research Applications of Trans Beta Nitrostyrene Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of trans-beta-nitrostyrene have demonstrated significant potential as anticancer agents, exhibiting the ability to suppress cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govresearchgate.net Research has explored their efficacy in cancers such as colorectal, breast, and esophageal cancer, as well as in Ehrlich ascitic tumor cells. nih.govnih.gov

A synthetic derivative, designated CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene), has been a particular focus of investigation. nih.govresearchgate.net Studies have shown that CYT-Rx20 can reduce cell viability and inhibit the growth of colorectal and breast cancer cells. nih.govresearchgate.net Furthermore, other derivatives like 3,4-methylenedioxy-β-nitrostyrene have been found to suppress breast cancer cell adhesion and migration by inhibiting β1 integrin and surface protein disulfide isomerase. nih.gov

The anticancer effects of these compounds are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. These mechanisms often involve the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction. nih.govresearchgate.net

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis and the disruption of the normal cell cycle. nih.govresearchgate.net In colorectal cancer cells, for instance, treatment with the derivative CYT-Rx20 has been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is accompanied by the upregulation of proteins such as phospho-ERK, cyclin B1, phospho-cdc2 (Tyr15), aurora A, and aurora B, and the downregulation of cdc25A and cdc25C. nih.gov

Similarly, in breast cancer cells, CYT-Rx20 has been observed to arrest the cell cycle at the G2/M phase and decrease cell viability. researchgate.net The induction of apoptosis is a common finding across various studies. For example, the derivatives NTS1 and NTS2 have been shown to promote apoptosis in Ehrlich ascitic tumor cells by inducing the release of cytochrome c from the mitochondria. nih.gov Furthermore, hybrid analogs of β-nitrostyrene and flavanone (B1672756) have demonstrated cytotoxicity in breast cancer cells through the induction of DNA damage and caspase-3 activity. nih.gov

The apoptotic process induced by this compound derivatives involves the activation of the caspase cascade, a family of proteases that play a crucial role in programmed cell death. nih.govresearchgate.net Treatment of breast cancer cells with CYT-Rx20 has been shown to activate this cascade, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.govspringernature.com This cleavage prevents the cell from repairing DNA damage and ensures the progression of the apoptotic process.

The activation of caspases and subsequent PARP cleavage have been observed in various cancer cell lines treated with β-nitrostyrene derivatives, confirming this as a key mechanism of their pro-apoptotic activity. nih.govresearchgate.net

Morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing, have also been observed in cancer cells treated with this compound derivatives. These changes are indicative of the organized dismantling of the cell that occurs during programmed cell death. Studies have demonstrated that derivatives of β-nitrostyrene can induce these apoptotic features in various cancer cell lines, including those derived from Burkitt's lymphoma.

The anticancer activity of this compound derivatives is also linked to their ability to modulate various cellular signaling pathways that are critical for cancer cell survival and proliferation. researchgate.netnih.gov One of the key mechanisms is the generation of reactive oxygen species (ROS), which can lead to oxidative stress, DNA damage, and mitochondrial dysfunction. nih.govresearchgate.net

Furthermore, these compounds have been shown to interact with and modulate the activity of important signaling molecules. For example, some nitrostyrene (B7858105) derivatives have been identified as ligands for the Retinoid X receptor alpha (RXRα), a protein implicated in cancer development. nih.gov By binding to RXRα, these derivatives can inhibit the TNFα/NFκB signaling pathway, which is involved in promoting cell survival, and thereby induce apoptosis in cancer cells. nih.gov

A significant aspect of the mechanism of action of this compound derivatives is the induction of intracellular reactive oxygen species (ROS). nih.govresearchgate.net The accumulation of ROS can lead to oxidative stress, a condition that damages cellular components, including DNA. nih.gov

In colorectal cancer cells, the derivative CYT-Rx20 has been shown to cause an accumulation of intracellular ROS, leading to DNA damage. nih.gov This effect was reversible by pretreatment with the antioxidant N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in the observed DNA damage. nih.gov Similarly, in breast cancer cells, CYT-Rx20-induced cell death and the formation of intracellular ROS were significantly reversed in the presence of NAC. researchgate.net

The DNA damage induced by these compounds can manifest as an increase in the expression of γ-H2AX, a marker of DNA double-strand breaks. researchgate.net This damage, in turn, can trigger cell cycle arrest and apoptosis. nih.gov

| Derivative | Cancer Cell Line | Effect on ROS and DNA Damage | Reference |

| CYT-Rx20 | Colorectal Cancer | Induces intracellular ROS accumulation and DNA damage. | nih.gov |

| CYT-Rx20 | Breast Cancer | Induces intracellular ROS formation and increases γ-H2AX expression. | researchgate.net |

Mitochondria play a central role in both cellular energy production and the regulation of apoptosis. nih.gov this compound derivatives have been shown to induce mitochondrial dysfunction, a key event in their anticancer activity. nih.gov

Treatment of colorectal cancer cells with CYT-Rx20 has been found to cause a reduction in the mitochondrial membrane potential. nih.gov A decrease in mitochondrial membrane potential is an early event in many forms of apoptosis and indicates a disruption of normal mitochondrial function. nih.gov This effect, similar to ROS generation, was reversed by pretreatment with the antioxidant N-acetyl-L-cysteine (NAC), suggesting a strong link between ROS-mediated damage and mitochondrial dysregulation. nih.gov

The disruption of mitochondrial function can lead to the release of pro-apoptotic factors, such as cytochrome c, which further activates the caspase cascade and commits the cell to apoptosis. nih.gov

| Derivative | Cancer Cell Line | Effect on Mitochondria | Reference |

| CYT-Rx20 | Colorectal Cancer | Causes reduction of mitochondrial membrane potential. | nih.gov |

| NTS1 and NTS2 | Ehrlich Ascitic Tumor | Induce cytochrome c release from mitochondria. | nih.gov |

Modulation of Cellular Signaling Pathways

PI3K/AKT and STAT3 Pathway Inhibition

Recent studies have highlighted the role of this compound derivatives in modulating key signaling pathways implicated in cancer progression, specifically the PI3K/AKT and STAT3 pathways. The synthetic β-nitrostyrene derivative, CYT-Rx20, has been shown to suppress these pathways in esophageal cancer cells. plos.orgnih.gov This inhibition contributes to a reduction in cancer cell viability and migration. plos.orgnih.gov The constitutive activation of the PI3K/AKT/mTOR signaling pathway is a known characteristic of PTEN-deficient cancer cells, making it a significant target for therapeutic intervention. nih.gov

Research indicates that the inhibition of the PI3K/AKT pathway can lead to a compensatory activation of STAT3. researchgate.net This feedback loop is a crucial consideration in the development of targeted cancer therapies. In PTEN-deficient cancer cells, while PI3K/AKT/mTOR inhibitors show anti-tumor effects, the activation of STAT3 can limit their efficacy. nih.gov Specifically, treatment with PI3K/AKT inhibitors has been observed to increase the phosphorylation of STAT3 at Tyr705. nih.gov This suggests a complex interplay between these signaling cascades, where the suppression of one can inadvertently activate another, potentially leading to drug resistance. nih.govresearchgate.net

In esophageal cancer models, CYT-Rx20 treatment led to a significant reduction in tumor growth, which was accompanied by decreased expression of phospho-AKT and phospho-STAT3. plos.orgnih.gov This demonstrates the dual inhibitory effect of this this compound derivative. Furthermore, the anti-migratory and cytotoxic effects of CYT-Rx20 were enhanced when combined with an AKT or STAT3 activator, a phenomenon suggestive of oncogene addiction, where cancer cells become dependent on these pathways for survival and proliferation. plos.orgnih.govwilddata.cn

MEK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, survival, and differentiation. nih.govnih.govmdpi.comfrontiersin.org Dysregulation of this pathway is a common feature in over 30% of human cancers. nih.govplos.org this compound derivatives have been investigated for their ability to modulate this pathway.

One such derivative, CYT-Rx20 (3′-hydroxy-4′-methoxy-β-methyl-β-nitrostyrene), has been shown to induce breast cancer cell death and autophagy through a mechanism involving the MEK/ERK pathway mediated by reactive oxygen species (ROS). plos.orgresearchgate.net In colorectal cancer cells, CYT-Rx20 treatment resulted in ERK phosphorylation. nih.gov While the ERK pathway is typically associated with cell cycle progression, its over-activation can lead to the suppression of cell cycle progression. nih.gov

It has been observed that inhibiting MEK or ERK individually may only transiently suppress the MAPK pathway due to feedback reactivation. plos.org However, the simultaneous targeting of both MEK and ERK can lead to a more profound and sustained inhibition of MAPK signaling. plos.org This dual inhibition strategy has shown synergistic effects in RAS mutant cancer models. plos.org

Inhibition of Protein Tyrosine Phosphatases (PTPs)

This compound (TBNS) and its derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play a crucial role in cellular signal transduction by regulating the phosphorylation of tyrosine residues on proteins. bohrium.comacs.orgnih.govacs.orgnih.gov These compounds act as slow-binding, reversible inhibitors against several PTPs, including PTP1B, SHP-1, and Yop, with moderate potencies. bohrium.comacs.orgnih.govacs.org The inhibition of PTPs by TBNS derivatives presents a potential therapeutic strategy for diseases such as cancer, diabetes, and inflammation. bohrium.comacs.orgnih.govacs.org

The inhibitory activity of TBNS is directed at the active site of the PTPs. bohrium.comacs.orgacs.org These derivatives function as neutral phosphotyrosine (pY) mimetics, which is advantageous as many PTP inhibitors are negatively charged, leading to poor membrane permeability. bohrium.comacs.org

The mechanism of PTP1B inhibition by this compound involves a two-step process. bohrium.comacs.orgnih.govacs.org Initially, TBNS, acting as a pY mimetic, binds noncovalently to the active site of PTP1B to form an initial enzyme-inhibitor complex (E·I). bohrium.comacs.orgnih.govacs.org This is followed by a nucleophilic attack on the nitro group of TBNS by the cysteine residue (Cys-215) in the PTP1B active site. bohrium.comacs.orgnih.gov This results in the formation of a reversible, covalent adduct, which is a tighter enzyme-inhibitor complex (E·I*). bohrium.comacs.orgnih.govacs.org This covalent modification at the active site is a key feature of the inhibitory mechanism. acs.orgnih.gov

Studies utilizing UV-vis absorption spectroscopy and NMR spectroscopy have supported this proposed mechanism. bohrium.comacs.orgnih.govacs.org The interaction of TBNS with the active site cysteine has been further confirmed through competition experiments with iodoacetate, a known irreversible inhibitor that also targets the active site cysteine. bohrium.comacs.org The potency of TBNS derivatives can be affected by the presence of free thiols, which can react with the nitrostyrene, reducing its inhibitory activity. bohrium.com

Anti-proliferative Effects in Specific Cancer Cell Lines

This compound derivatives have demonstrated significant anti-proliferative activity across a range of cancer cell lines. researchgate.netspandidos-publications.comnih.gov These compounds have been shown to effectively reduce cell viability and induce apoptosis. spandidos-publications.comnih.gov

In studies involving chronic lymphocytic leukaemia (CLL) cells, certain nitrostyrene compounds exhibited potent antiproliferative effects, with IC50 values in the low-micromolar range, proving more effective than the conventional drug fludarabine (B1672870) phosphate (B84403). spandidos-publications.comnih.gov The apoptotic cell death induced by these compounds was found to be dependent on caspases and reactive oxygen species (ROS). spandidos-publications.com

Similarly, in Burkitt's lymphoma (BL) cell lines, nitrostyrene-containing compounds effectively reduced cell viability, outperforming the clinical drugs fludarabine phosphate and taxol. nih.gov The anti-proliferative effects were also observed in other cancer cell lines, including those derived from solid tumors. spandidos-publications.comnih.gov For instance, selected nitrostyrene compounds elicited good anti-proliferative effects at a 10 µM concentration in HeLa (cervical), MCF-7 (ER-positive breast cancer), and HL-60 (promyelocytic leukaemia) cell lines. nih.gov

The synthetic derivative CYT-Rx20 has shown cytotoxicity against breast cancer cells by arresting them at the G2/M phase of the cell cycle and activating the caspase cascade. researchgate.net In colorectal cancer cells, CYT-Rx20 reduced cell viability and induced DNA damage. nih.gov

Antimicrobial Activities and Structure-Activity Relationships (SAR)

This compound derivatives are recognized for their antimicrobial properties. researchgate.net Structure-activity relationship (SAR) studies have been conducted to understand the chemical features that contribute to their antibacterial efficacy. These studies have revealed that slight modifications in the chemical structure can significantly alter the antibacterial effects of the compounds. researchgate.net